IM-54

Descripción general

Descripción

IM-54 es un inhibidor selectivo de la necrosis inducida por estrés oxidativo. Muestra una potente actividad inhibitoria contra la necrosis inducida por peróxido de hidrógeno y actúa como un agente cardioprotector potencial y una herramienta biológica para investigar los mecanismos moleculares de la muerte celular .

Aplicaciones Científicas De Investigación

IM-54 tiene varias aplicaciones de investigación científica, que incluyen:

Cardioprotección: Actúa como un agente cardioprotector potencial al inhibir la necrosis inducida por estrés oxidativo

Mecanismos de muerte celular: Sirve como una herramienta biológica para investigar los mecanismos moleculares de la muerte celular, particularmente la necrosis

Investigación farmacológica: This compound se utiliza en estudios farmacológicos para comprender sus efectos sobre el estrés oxidativo y la necrosis

Mecanismo De Acción

IM-54 ejerce sus efectos inhibiendo selectivamente la necrosis inducida por estrés oxidativo. Se dirige a las vías moleculares implicadas en la necrosis, particularmente las que se activan por el peróxido de hidrógeno. El compuesto no inhibe la apoptosis inducida por varios fármacos anticancerígenos o ligando Fas .

Análisis Bioquímico

Biochemical Properties

IM-54 interacts with various biomolecules in the cell. It is soluble in ethanol up to 25 mM and in DMSO up to 100 mM . The compound has a molecular weight of 325.40 and a molecular formula of C19H23N3O2 . It is a synthetic compound with a purity of over 98% .

Cellular Effects

This compound has a significant impact on cellular processes. It specifically inhibits necrosis induced by oxidative stress, without affecting apoptosis induced by various anticancer agents or physiological cell death inducers . It has been shown to have cardioprotective effects in an isolated rat heart model .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its selective inhibition of oxidative stress-induced necrosis . It does not inhibit apoptosis induced by various anticancer drugs or Fas ligand, or necroptosis

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored for up to 12 months under desiccating conditions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de IM-54 implica la preparación de derivados de indolmalimida. La ruta sintética específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Generalmente implica la reacción de derivados de indol con malimida en condiciones controladas para producir el compuesto deseado .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en la literatura pública. El compuesto se sintetiza típicamente en laboratorios especializados bajo condiciones estrictas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

IM-54 principalmente sufre reacciones relacionadas con su función como inhibidor de la necrosis inducida por estrés oxidativo. No participa significativamente en reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y condiciones comunes

El reactivo principal involucrado en la actividad de this compound es el peróxido de hidrógeno. El compuesto muestra una potente actividad inhibitoria contra la necrosis inducida por peróxido de hidrógeno, con una concentración inhibitoria (IC50) de 0,25 micromolar en células HL-60 .

Productos principales formados

El producto principal formado a partir de la reacción de this compound con peróxido de hidrógeno es la inhibición de la necrosis. Esta reacción no produce subproductos significativos .

Comparación Con Compuestos Similares

IM-54 es único en su inhibición selectiva de la necrosis inducida por estrés oxidativo. Los compuestos similares incluyen:

Necrosulfonamida: Otro inhibidor de la necrosis pero con diferentes objetivos moleculares.

Cerdulatinib clorhidrato: Un inhibidor de la quinasa con aplicaciones más amplias.

LY-364947: Un inhibidor selectivo del receptor del factor de crecimiento transformante beta.

This compound se destaca por su especificidad para la necrosis inducida por estrés oxidativo y sus posibles propiedades cardioprotectoras .

Propiedades

IUPAC Name |

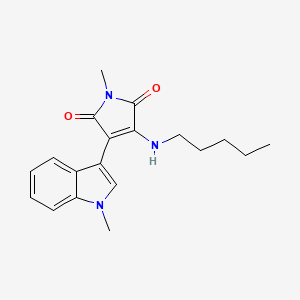

1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLOMINNEBLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587908 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-50-1 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 861891-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of cell death can IM-54 inhibit?

A1: this compound has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that this compound does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []

Q2: What evidence supports the potential therapeutic applications of this compound?

A2: Preclinical studies have shown promising results with this compound and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.

Q3: How does the structure of this compound relate to its activity?

A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize this compound's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in this compound, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for this compound's activity and provide a basis for developing more potent analogs.

Q4: Has this compound been tested in models of human diseases?

A4: While direct clinical trials are not yet documented in the provided research, this compound's therapeutic potential has been explored in various disease models. Notably, this compound demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, this compound effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.